molecular formula C24H25N3O5S2 B4567374 4-[allyl(methylsulfonyl)amino]-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B4567374
M. Wt: 499.6 g/mol
InChI Key: XUAOMUHSKWXJLB-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.12356325 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of novel compounds through intricate synthesis processes. For instance, the study by Matthias Scommoda et al. (1996) details the regio- and enantioselective substitution of acyclic allylic sulfoximines, showcasing advanced techniques in the synthesis of enantiomerically pure compounds (Scommoda et al., 1996). This research highlights the intricate methodologies employed in the synthesis of complex molecules, contributing to the broader understanding of chemical synthesis processes.

Potential Applications

The exploration of novel compounds often leads to the discovery of their potential applications in various fields, including medicine and materials science. A study on the synthesis of novel acridine and bis acridine sulfonamides by Ramazan Ulus et al. (2013) investigates these compounds as inhibitors of the carbonic anhydrase enzyme, demonstrating the potential pharmaceutical applications of sulfonamide-containing compounds (Ulus et al., 2013). Additionally, the synthesis and characterization of composite nanofiltration membranes incorporating sulfonated aromatic diamines, as discussed by M. Padaki et al. (2013), reveal the applicability of such compounds in enhancing water purification technologies (Padaki et al., 2013).

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-4-17-27(33(3,29)30)22-13-7-19(8-14-22)24(28)25-20-11-15-23(16-12-20)34(31,32)26-21-9-5-18(2)6-10-21/h4-16,26H,1,17H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAOMUHSKWXJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.